Cas no 2228467-85-2 (2-4-(diethylamino)-2-methoxyphenylethane-1-thiol)

2-4-(Diethylamino)-2-methoxyphenylethane-1-thiol is a specialized thiol compound featuring a diethylamino and methoxy-substituted phenyl group. Its unique structure imparts reactivity as a nucleophile and potential ligand in coordination chemistry, making it valuable for applications in organic synthesis and material science. The presence of the thiol (–SH) group allows for thiol-ene click reactions, surface functionalization, and polymer modifications. The diethylamino and methoxy substituents enhance solubility in organic solvents and may influence electronic properties, broadening its utility in photochemical or catalytic systems. This compound is particularly suited for research requiring tailored thiol-based building blocks with tunable steric and electronic characteristics. Proper handling under inert conditions is recommended due to thiol sensitivity.
2-4-(diethylamino)-2-methoxyphenylethane-1-thiol structure
2228467-85-2 structure
Product Name:2-4-(diethylamino)-2-methoxyphenylethane-1-thiol
CAS No:2228467-85-2
MF:C13H21NOS
MW:239.376942396164
CID:6585994
PubChem ID:165615802
Update Time:2025-06-21

2-4-(diethylamino)-2-methoxyphenylethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol
    • EN300-1812165
    • 2228467-85-2
    • 2-[4-(diethylamino)-2-methoxyphenyl]ethane-1-thiol
    • Inchi: 1S/C13H21NOS/c1-4-14(5-2)12-7-6-11(8-9-16)13(10-12)15-3/h6-7,10,16H,4-5,8-9H2,1-3H3
    • InChI Key: TTZUEXQMEAFXJZ-UHFFFAOYSA-N
    • SMILES: SCCC1C=CC(=CC=1OC)N(CC)CC

Computed Properties

  • Exact Mass: 239.13438547g/mol
  • Monoisotopic Mass: 239.13438547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 13.5Ų

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2-4-(diethylamino)-2-methoxyphenylethane-1-thiol Related Literature

Additional information on 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol

Introduction to 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol (CAS No. 2228467-85-2)

2-4-(diethylamino)-2-methoxyphenylethane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 2228467-85-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenethylamine derivatives, characterized by its unique structural features that include a thiol (-SH) group, diethylamino substituents, and a methoxy group on the phenyl ring. The presence of these functional groups imparts distinct chemical properties and potential biological activities, making it a subject of interest for further exploration in drug discovery and development.

The molecular structure of 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol consists of a phenyl ring substituted at the 2 and 4 positions with diethylamino and methoxy groups, respectively, and an ethylthio (-SCH₂CH₃) group at the 1 position. This arrangement creates a molecule with both basic and aromatic characteristics, which can influence its interactions with biological targets. The thiol group, in particular, is known for its reactivity and ability to form disulfide bonds, which are crucial in various biological processes and have been exploited in the development of therapeutic agents.

In recent years, there has been growing interest in phenethylamine derivatives due to their potential pharmacological effects. These compounds have been studied for their roles in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The structural motif of 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol suggests that it may exhibit properties similar to other phenethylamines, including potential effects on central nervous system (CNS) function.

One of the key areas of research involving 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol is its potential as a precursor or intermediate in the synthesis of more complex pharmacophores. The presence of both electron-donating (diethylamino) and electron-withdrawing (methoxy) groups on the aromatic ring can influence the compound's electronic properties and reactivity. This makes it a valuable candidate for further chemical modification to develop novel molecules with enhanced therapeutic profiles.

Recent studies have begun to explore the biological activity of 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol using both in vitro and in vivo models. Initial findings suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission. For instance, its structural similarity to known psychoactive substances has prompted investigations into its potential effects on serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). Additionally, the thiol group's ability to participate in redox reactions may make it relevant for exploring neuroprotective or anti-inflammatory mechanisms.

The synthesis of 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol presents unique challenges due to the need for precise functionalization at multiple positions on the aromatic ring. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to achieve the desired structure with high yield and purity. These synthetic approaches are critical for producing sufficient quantities of the compound for subsequent biological evaluation.

In terms of pharmaceutical development, 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol holds promise as a scaffold for designing next-generation therapeutics. Its molecular framework can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Furthermore, computational modeling techniques have been utilized to predict how structural variations might impact biological activity, allowing researchers to design derivatives with improved efficacy and reduced side effects.

The thiol group in 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol also opens up possibilities for exploring its role in redox biology. Thiols are well-known for their involvement in antioxidant defense mechanisms and have been investigated for their potential in treating oxidative stress-related disorders. By studying this compound, researchers may gain insights into how thiolic compounds interact with cellular redox systems and whether they can be leveraged to develop novel therapeutic strategies.

As research continues to uncover new applications for 2-4-(diethylamino)-2-methoxyphenylethane-1-thiol, collaborations between synthetic chemists and biologists will be essential for translating laboratory findings into clinical applications. The compound's unique structural features provide a rich foundation for exploring diverse pharmacological pathways, making it a valuable asset in the ongoing quest to develop innovative treatments for human diseases.

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